molecular formula C17H18O5 B14669304 4,2'-Dihydroxy-4',6'-dimethoxydihydrochalcone CAS No. 42546-55-4

4,2'-Dihydroxy-4',6'-dimethoxydihydrochalcone

Cat. No.: B14669304
CAS No.: 42546-55-4
M. Wt: 302.32 g/mol
InChI Key: VFHSXDLCCBWTTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone typically involves the condensation of appropriate substituted benzaldehydes and acetophenones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, its cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,2’-Dihydroxy-4’,6’-dimethoxydihydrochalcone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its combination of hydroxyl and methoxy groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

42546-55-4

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3

InChI Key

VFHSXDLCCBWTTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCC2=CC=C(C=C2)O)O

Origin of Product

United States

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